6-methylbenzofuran-3(2H)-one
Overview
Description
6-methylbenzofuran-3(2H)-one is an organic compound belonging to the benzofuranone family This compound is characterized by a benzene ring fused to a furanone ring with a methyl group attached at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylbenzofuran-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxybenzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction leads to the formation of the benzofuranone ring system with a methyl group at the 6th position.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-methylbenzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydrobenzofuranones, and various substituted benzofuranones, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-methylbenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3(2H)-Benzofuranone, 5-methyl-
- 3(2H)-Benzofuranone, 7-methyl-
- 2(3H)-Benzofuranone, 6-methyl-
Uniqueness
6-methylbenzofuran-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the methyl group influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-methyl-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-2-3-7-8(10)5-11-9(7)4-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAUANQYMZUJPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70943157 | |
Record name | 6-Methyl-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70943157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20895-41-4 | |
Record name | 3(2H)-Benzofuranone, 6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020895414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methyl-1-benzofuran-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70943157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions a "condensation product" formed from 6-methyl-3(2H)-benzofuranone and acetic anhydride. What is a condensation reaction in organic chemistry, and what is the significance of studying such a reaction with this specific compound?
A1: In organic chemistry, a condensation reaction is a type of reaction where two molecules combine to form a larger molecule, often with the simultaneous loss of a smaller molecule like water, methanol, or hydrogen chloride []. Studying the condensation product of 6-methyl-3(2H)-benzofuranone with acetic anhydride provides valuable insights into the reactivity of the compound. This information is crucial for understanding its potential applications in organic synthesis and potentially in developing new chemical derivatives with different properties.
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